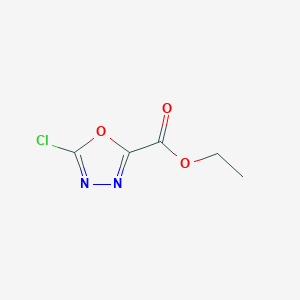
N,N,2,2-tetramethylcyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2,2-tetramethylcyclobutane-1-carboxamide is a chemical compound with a unique structure characterized by a cyclobutane ring substituted with two methyl groups at the 2-position and an amide group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-tetramethylcyclobutane-1-carboxamide typically involves the reaction of 2,2-tetramethylcyclobutanone with an amine under specific conditions. One common method involves the use of formamides with phosphorus oxychloride and pyridine to achieve good conversions . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve high-quality products suitable for various applications.
化学反应分析
Types of Reactions
N,N,2,2-tetramethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, must be optimized for each specific reaction to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.
科学研究应用
N,N,2,2-tetramethylcyclobutane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.
作用机制
The mechanism of action of N,N,2,2-tetramethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to N,N,2,2-tetramethylcyclobutane-1-carboxamide include other cyclobutane derivatives with different substituents, such as:
- 2,2,4,4-tetramethylcyclobutane-1,3-dione
- 2,2,4,4-tetramethylcyclobutane-1,3-diisocyanide
- 2,2,4,4-tetramethylcyclobutane-1,3-dicyanide
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with other similar compounds.
属性
CAS 编号 |
2758000-90-5 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



